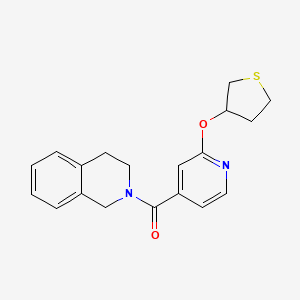
(3,4-dihydroisoquinolin-2(1H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dihydroisoquinolin-2(1H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a complex organic compound known for its potential in various fields of scientific research, including chemistry, biology, and medicinal chemistry. This compound features multiple functional groups, including an isoquinoline, a pyridine, and a tetrahydrothiophene moiety, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone typically involves multiple steps. The isoquinoline fragment can be synthesized via Pictet-Spengler condensation, while the pyridine portion can be introduced through cross-coupling reactions such as the Suzuki or Heck coupling. The tetrahydrothiophene group can be attached using nucleophilic substitution reactions. Precise reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing yields and purity.
Industrial Production Methods: Industrial production of this compound would likely employ continuous flow chemistry techniques to maximize efficiency and scalability. This might include the use of automated reactors and precise control over reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the methanone moiety.
Substitution: Substitution reactions on the isoquinoline or pyridine rings.
Common Reagents and Conditions
Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reducing agents such as sodium borohydride (NaBH4) for reduction.
Halogenating agents for substitution reactions, like bromine or chlorine.
Major Products: The major products from these reactions include oxidized derivatives, reduced compounds, and halogenated analogs, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: This compound is studied for its unique chemical properties and potential use as a building block in the synthesis of more complex molecules. It serves as a model compound for exploring new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential interactions with various biological macromolecules, including proteins and nucleic acids. It may serve as a probe to study biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the design of new pharmaceuticals. Its structural complexity allows for interactions with multiple biological targets, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the development of new materials, including polymers and resins, due to its chemical stability and reactivity.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, such as enzymes, receptors, and ion channels. Its mechanism of action can involve binding to active sites, altering enzyme activity, or modulating receptor functions. The specific pathways depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dihydroisoquinolin-2(1H)-yl)(2-((tetrahydrothiophen-2-yl)oxy)pyridin-4-yl)methanone
(3,4-Dihydroisoquinolin-2(1H)-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone
Uniqueness: What sets (3,4-dihydroisoquinolin-2(1H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone apart is the specific arrangement and nature of its functional groups, which impart unique chemical and biological properties. Its distinct combination of an isoquinoline, pyridine, and tetrahydrothiophene makes it a versatile compound with diverse applications.
This is a quick dive, but there's always more to explore. Want to focus on any particular section?
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-19(21-9-6-14-3-1-2-4-16(14)12-21)15-5-8-20-18(11-15)23-17-7-10-24-13-17/h1-5,8,11,17H,6-7,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJIMHATVOPJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one](/img/structure/B2534943.png)
![1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B2534945.png)
![3-{[(4-chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2534946.png)
![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2534949.png)
![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2534950.png)
![3-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/new.no-structure.jpg)
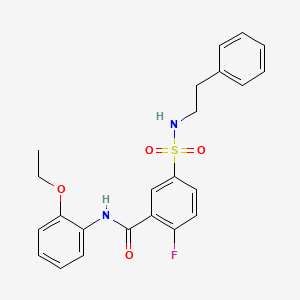
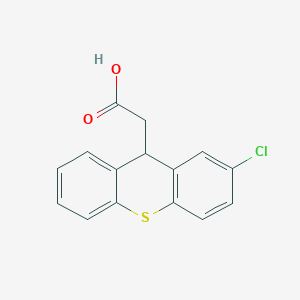
![isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate](/img/structure/B2534958.png)
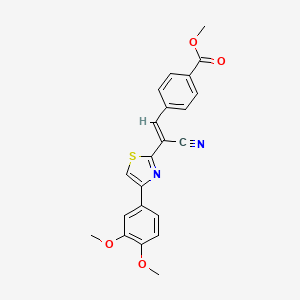
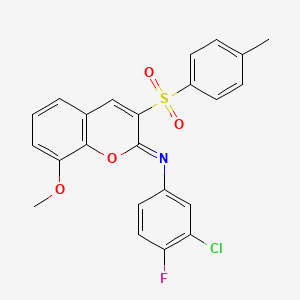
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide](/img/structure/B2534962.png)

![2-[3-(4-chlorobenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2534965.png)
